molecular formula C13H19NO2 B12277632 (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester

(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester

Cat. No.: B12277632
M. Wt: 221.29 g/mol
InChI Key: JKKPWPVYADIXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester is a chiral compound with a specific stereochemistry It is an amino acid derivative with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde and an appropriate amino acid derivative.

    Condensation Reaction: The aldehyde group of 2,4,6-trimethylbenzaldehyde reacts with the amino group of the amino acid derivative under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino acid derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid: The non-esterified form of the compound.

    (S)-2-Amino-3-(2,4,6-dimethyl-phenyl)-propionic acid methyl ester: A similar compound with a different substitution pattern on the aromatic ring.

    (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-butanoic acid methyl ester: A homologous compound with an additional carbon in the side chain.

Uniqueness

(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester is unique due to its specific stereochemistry and the presence of the 2,4,6-trimethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 2-amino-3-(2,4,6-trimethylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-8-5-9(2)11(10(3)6-8)7-12(14)13(15)16-4/h5-6,12H,7,14H2,1-4H3

InChI Key

JKKPWPVYADIXSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)OC)N)C

Origin of Product

United States

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